methyl 6-chloro-7-fluoro-1H-indole-2-carboxylate
Overview
Description
methyl 6-chloro-7-fluoro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of methyl 6-chloro-7-fluoro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to improve yield and efficiency .
Chemical Reactions Analysis
Scientific Research Applications
methyl 6-chloro-7-fluoro-1H-indole-2-carboxylate has various scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 6-chloro-7-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist for certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways . The exact mechanism depends on the specific biological context and the target of interest.
Comparison with Similar Compounds
methyl 6-chloro-7-fluoro-1H-indole-2-carboxylate can be compared with other similar indole derivatives, such as:
- 1H-Indole-2-carboxylic acid, 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-, isopropyl ester
- 1H-Indole-2-carboxylic acid, 6-(4-fluorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-, isobutyl ester
- 1H-Indole-2-carboxylic acid, 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-, 2-propoxyethyl ester
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and reactivity profiles .
Properties
IUPAC Name |
methyl 6-chloro-7-fluoro-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO2/c1-15-10(14)7-4-5-2-3-6(11)8(12)9(5)13-7/h2-4,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYKCTSTNUIUPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C(=C(C=C2)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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